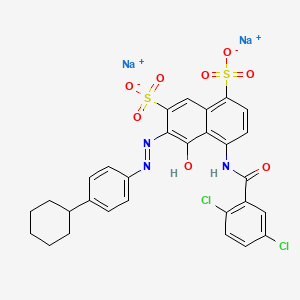
1,7-Naphthalenedisulfonic acid, 6-((4-cyclohexylphenyl)azo)-4-((2,5-dichlorobenzoyl)amino)-5-hydroxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-cyclohexylphenylamine using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the disodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Cleaved products of the azo bond.
Reduction: Corresponding amines of the original aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cell structures.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which is responsible for its color properties. The azo group can undergo reversible changes in its electronic structure, leading to color changes under different conditions. In biological applications, the compound can interact with cellular components, allowing for selective staining of specific structures.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate
- Disodium 6-[(4-methylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate
Uniqueness
Disodium 6-[(4-cyclohexylphenyl)azo]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate is unique due to the presence of the cyclohexyl group, which imparts additional steric hindrance and stability to the compound. This makes it more resistant to degradation and enhances its performance in various applications compared to similar compounds.
Properties
CAS No. |
6362-46-5 |
|---|---|
Molecular Formula |
C29H23Cl2N3Na2O8S2 |
Molecular Weight |
722.5 g/mol |
IUPAC Name |
disodium;6-[(4-cyclohexylphenyl)diazenyl]-4-[(2,5-dichlorobenzoyl)amino]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C29H25Cl2N3O8S2.2Na/c30-18-8-11-22(31)20(14-18)29(36)32-23-12-13-24(43(37,38)39)21-15-25(44(40,41)42)27(28(35)26(21)23)34-33-19-9-6-17(7-10-19)16-4-2-1-3-5-16;;/h6-16,35H,1-5H2,(H,32,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
NVRHDEJQOLEKBI-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N=NC3=C(C4=C(C=CC(=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=C(C=CC(=C5)Cl)Cl)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















